4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one
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Overview
Description
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one include other oxadiazole derivatives. These compounds share the oxadiazole ring but differ in their substituents and overall structure. Some examples include:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential applications.
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-3-17-9-13-19(14-10-17)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-33-25)18-11-15-20(16-12-18)32-4-2/h5-16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFZWRZWCRGPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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